molecular formula C15H20BrNO3S B253956 (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione

(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione

Cat. No. B253956
M. Wt: 374.3 g/mol
InChI Key: WBQAPVHQIHRLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione, also known as BML-210, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BML-210 belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.

Scientific Research Applications

(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Another area of research has been in the field of infectious diseases. This compound has been shown to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. In addition, this compound has been shown to inhibit the replication of viruses by targeting the viral RNA polymerase.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is required for DNA synthesis. In addition, this compound has been shown to inhibit the activity of thioredoxin reductase, which is an enzyme that is required for the maintenance of cellular redox homeostasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and inhibit the activity of ribonucleotide reductase and thioredoxin reductase. In vivo studies have shown that this compound can inhibit tumor growth and reduce the viral load in animal models of cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione in lab experiments is its potent biological activity. This compound has been shown to exhibit antitumor and antiviral activity at low concentrations, which makes it a valuable tool for studying these biological processes. In addition, this compound has been shown to be relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments. In addition, this compound has been shown to exhibit poor solubility in aqueous solutions, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for scientific research.

Synthesis Methods

The synthesis of (3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione involves the reaction of 3-bromo-5-methoxy-4-(prop-2-ynyloxy)benzaldehyde with morpholine-4-carbothioamide in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%, and the compound can be obtained in a white crystalline form.

properties

Molecular Formula

C15H20BrNO3S

Molecular Weight

374.3 g/mol

IUPAC Name

(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-morpholin-4-ylmethanethione

InChI

InChI=1S/C15H20BrNO3S/c1-10(2)20-14-12(16)8-11(9-13(14)18-3)15(21)17-4-6-19-7-5-17/h8-10H,4-7H2,1-3H3

InChI Key

WBQAPVHQIHRLOK-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCOCC2)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=S)N2CCOCC2)OC

Origin of Product

United States

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